molecular formula C12H17N3O4 B6339842 t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate CAS No. 1936245-20-3

t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate

Cat. No. B6339842
CAS RN: 1936245-20-3
M. Wt: 267.28 g/mol
InChI Key: FSMWJOANHWCVEX-UHFFFAOYSA-N
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Description

T-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate (t-BuDHP) is an organic compound with a unique structure and properties. It is composed of an aromatic ring with an oxygen-containing side chain and a carboxylate group. t-BuDHP has been studied for its potential applications in various fields, such as catalysis, drug synthesis, and materials science.

Scientific Research Applications

Spectroscopic and Thermal Studies

The compound t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate, due to its structural complexity and functional groups, has potential applications in various scientific research areas. One related compound, n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, has been synthesized and subjected to spectroscopic, thermal, and dielectric studies to understand its physical and chemical properties better. These studies have revealed insights into the stability and decomposition patterns of similar pyrimidine derivatives, which can be crucial for their application in materials science and pharmaceutical research (Vyas et al., 2013).

Synthesis and Biological Evaluation

Pyrido[2,3-d]pyrimidine-carboxylate derivatives have been synthesized and evaluated for their biological activities, including antibacterial, antifungal, and antitumor properties. This research area is significant for developing new pharmaceutical agents. The synthesis process involves nucleophilic substitution reactions, showcasing the compound's versatility in chemical transformations and its potential as a scaffold for drug development (Shanmugasundaram et al., 2011).

Nanocomposite Catalysis

Research has also explored the efficient synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids using TiO2/SiO2 nanocomposites as recyclable heterogeneous catalysts. This method, characterized by high yields and moderate reaction conditions, highlights the compound's role in green chemistry and its potential applications in catalysis and sustainable chemical processes (Sadegh-Samiei & Abdolmohammadi, 2018).

properties

IUPAC Name

tert-butyl 2,4-dioxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7-8(6-15)13-10(17)14-9(7)16/h4-6H2,1-3H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMWJOANHWCVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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